molecular formula C18H16F3NO5S B2609504 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1448065-83-5

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2609504
CAS No.: 1448065-83-5
M. Wt: 415.38
InChI Key: GFUNZOWABJPYJD-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a trifluoromethoxybenzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions to form the benzofuran ring . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate alkylating agents . Finally, the trifluoromethoxybenzenesulfonamide group is attached through a sulfonamide formation reaction, often using sulfonyl chlorides and amines under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure form .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO5S/c19-18(20,21)27-13-5-7-14(8-6-13)28(24,25)22-10-9-15(23)17-11-12-3-1-2-4-16(12)26-17/h1-8,11,15,22-23H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUNZOWABJPYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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